UBP 282
Description
Context of Ionotropic Glutamate (B1630785) Receptors in the Central Nervous System
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that are activated by glutamate and mediate the majority of excitatory synaptic transmission in the CNS. wikipedia.orgguidetopharmacology.org Based on their pharmacological properties and sequence similarity, iGluRs are classified into three main subtypes: AMPA receptors, Kainate receptors, and NMDA receptors. wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov
Overview of AMPA, Kainate, and NMDA Receptor Subtypes
AMPA Receptors: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are primarily responsible for fast excitatory synaptic transmission. wikipedia.orgfrontiersin.org They are composed of GluA1-4 subunits and are nonselective cation channels that allow the influx of sodium ions, leading to depolarization of the postsynaptic membrane. wikipedia.orgguidetopharmacology.orgnih.govontosight.ai
Kainate Receptors: Named after the agonist kainic acid, kainate receptors are also ligand-gated ion channels. nih.govwikipedia.org They are formed from GluK1-3 (low affinity) and GluK4-5 (high affinity) subunits. frontiersin.orgresearchgate.net Kainate receptors are found at both pre- and post-synaptic sites and play a modulatory role in synaptic transmission and plasticity, influencing neurotransmitter release. frontiersin.orgfrontiersin.orgresearchgate.netpatsnap.comnih.gov
NMDA Receptors: NMDA (N-methyl-D-aspartate) receptors are unique among iGluRs due to their voltage-dependent block by magnesium ions. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov They require both ligand binding (glutamate and a co-agonist like glycine (B1666218) or D-serine) and sufficient depolarization to open, acting as coincidence detectors crucial for synaptic plasticity. wikipedia.orgwikipedia.org NMDA receptors are composed of GluN1, GluN2 (A-D), and GluN3 (A-B) subunits and allow the influx of calcium ions in addition to sodium and potassium. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov
Physiological Roles of Kainate Receptors in Neuronal Function
Kainate receptors are widely distributed throughout the CNS and contribute to neuronal function in various ways. They are involved in modulating synaptic transmission and plasticity, particularly in regions like the hippocampus, amygdala, and spinal cord. frontiersin.orgpatsnap.com Kainate receptors can exert both facilitatory and inhibitory effects on neurotransmitter release depending on their location (pre- or post-synaptic) and subunit composition. frontiersin.orgresearchgate.netnih.gov They have been implicated in processes such as mossy fiber long-term potentiation (LTP) and the regulation of network excitability. nih.govnih.gov Studies suggest they can also be activated by astrocyte-derived glutamate, influencing inhibitory transmission in interneurons. pnas.org
Implications of Glutamatergic Dysregulation in Neurological Disorders
Dysregulation of glutamatergic neurotransmission is strongly associated with a range of neurological and psychiatric conditions. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netbohrium.com Imbalances in glutamate release, uptake, metabolism, and receptor signaling can lead to excitotoxicity, a process where excessive neuronal stimulation results in cell damage and death. wikipedia.orgresearchgate.net This excitotoxicity is believed to contribute to neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. wikipedia.orgmdpi.combohrium.com Glutamatergic dysfunction is also implicated in psychiatric disorders like schizophrenia, depression, and anxiety, as well as neurodevelopmental disorders such as fragile X syndrome and epilepsy. nih.govnih.govresearchgate.netbohrium.com
Historical Development and Significance of Selective Kainate Receptor Ligands
The development of selective ligands for kainate receptors has been crucial for elucidating their specific physiological roles, distinct from those of AMPA and NMDA receptors. Early research utilized naturally occurring compounds like kainic acid, which is an agonist for kainate receptors but also affects AMPA receptors. wikipedia.org The need for more selective tools led to the synthesis of various compounds aimed at targeting specific kainate receptor subunits or acting as antagonists. The development of willardiine derivatives represents a significant effort in this area, seeking to create ligands with improved selectivity and antagonistic properties. wikipedia.orgnih.govresearchgate.net These selective ligands are invaluable research tools for dissecting the complex contributions of kainate receptors to neuronal circuits and pathological states. wikipedia.orgfrontiersin.orgnih.gov
Classification of UBP 282 as a Competitive Antagonist and Willardiine Derivative
This compound, also known by the alternative name 3-CBW, is classified as a competitive antagonist of ionotropic glutamate receptors. nih.govmedchemexpress.comrndsystems.com It is a synthetic derivative of willardiine, a naturally occurring compound found in certain plants that acts as a partial agonist for AMPA and kainate receptors. wikipedia.orgwikipedia.org The structural modification of willardiine, specifically the addition of a 4-carboxylbenzyl substituent at the N3 position of the uracil (B121893) ring, led to the development of this compound with antagonistic properties. wikipedia.orgnih.govnih.govresearchgate.net Research has shown that this compound competes with agonists for binding sites on glutamate receptors. nih.govmedchemexpress.com
Detailed research findings on this compound highlight its activity and selectivity profile. This compound has been shown to inhibit the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM. nih.govmedchemexpress.com It also antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96. medchemexpress.com Studies indicate that this compound is selective for AMPA and GluK1-containing kainate receptors compared to NMDA, metabotropic glutamate receptors, and kainate receptors expressed on motor neurons. medchemexpress.com For instance, at a concentration of 200 μM, this compound almost completely abolished responses to AMPA on motoneurons, while responses to NMDA, kainate, and DHPG were largely unaffected or only partially reduced. medchemexpress.com This differential activity allows this compound to be used to isolate kainate receptor responses from those mediated by AMPA receptors in certain preparations. medchemexpress.com
Further research investigating the structural requirements for willardiine derivatives acting as antagonists has compared this compound with other related compounds. For example, this compound (3-CBW) demonstrated an IC50 value of 10.3 ± 2.4 μM in depressing the fDR-VRP, while a related compound, UBP 301, had a higher IC50 of 164 ± 25 μM. nih.gov This suggests that subtle structural differences among willardiine derivatives can significantly impact their potency. wikipedia.orgnih.gov
Studies examining the interaction of this compound with the ligand-binding domain of the GluA2 AMPA receptor subunit have provided insights into its antagonistic mechanism. rcsb.org Crystal structures have shown that this compound binds to one lobe of the protein, inducing a significant conformational change characterized by a large hyperextension of the lobes. rcsb.org This "foot-in-the-door" mechanism, where the carboxylbenzyl substituent keeps the lobes separated, is distinct from the binding of some other antagonists and contributes to its antagonistic action. rcsb.org Single-molecule FRET studies have further shown that this compound binding results in the broadest distribution of closed cleft conformations in the AMPA receptor ligand-binding domain compared to certain willardiine agonists, correlating with its antagonistic effect. nih.gov
The selectivity profile of this compound, particularly its ability to distinguish between different populations of kainate receptors (e.g., those on dorsal root C-fibres versus motor neurons), highlights the diversity within the kainate receptor family and the utility of selective ligands in their characterization. nih.govrndsystems.com While this compound shows affinity for both AMPA and GluK1-containing kainate receptors, other willardiine derivatives like UBP302 have demonstrated higher selectivity for GluK1-containing kainate receptors over AMPA and other kainate receptor subtypes. wikipedia.orgtocris.com This underscores the ongoing effort to develop increasingly selective pharmacological tools for studying specific iGluR subtypes and subunits.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLZPOBHPIDFX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology of Ubp 282
Primary Mechanism of Action as a Competitive Antagonist
As a competitive antagonist, UBP 282 binds to the same site as the endogenous agonist glutamate (B1630785) or other agonists like AMPA and kainate, thereby preventing their action. medchemexpress.comrndsystems.commedchemexpress.comnih.gov Studies have indicated this competitive mode of antagonism, particularly on kainate-induced depolarizations. nih.gov
Antagonism of AMPA Receptors
This compound has been shown to antagonize AMPA receptors. rndsystems.comnih.govglpbio.com For instance, at a concentration of 200 μM, this compound was observed to almost completely abolish responses evoked by AMPA on neonatal rat motoneurons. medchemexpress.commedchemexpress.cn This activity allows this compound to be used to differentiate kainate receptor responses from those mediated by AMPA receptors in certain preparations. medchemexpress.commedchemexpress.cn The compound's interaction with the ligand-binding domain of AMPA receptors, such as GluA2, reveals a conformational change in the protein. nih.govacs.orgnih.gov Single-molecule FRET data suggests that the this compound-bound form of the agonist-binding domain exhibits a wide range of cleft closure states compared to agonist-bound forms. acs.orgnih.gov
Antagonism of Kainate Receptors
This compound also acts as an antagonist at kainate receptors. rndsystems.comnih.govglpbio.com It has been shown to antagonize kainate-induced depolarizations of dorsal roots. medchemexpress.comnih.gov The compound's activity at kainate receptors varies depending on the specific receptor subtype composition. nih.gov
Receptor Subtype Selectivity Profile of this compound
This compound exhibits selectivity for certain ionotropic glutamate receptor subtypes. medchemexpress.comnih.gov While it antagonizes both AMPA and kainate receptors, its potency and selectivity vary across different receptor subunits. medchemexpress.comnih.govnih.gov
High Selectivity for GluK1-Containing Kainate Receptors
Research indicates that this compound is selective for GluK1-containing kainate receptors. medchemexpress.comnih.govnih.gov This selectivity is particularly evident when compared to its activity at other kainate receptor subtypes and NMDA or metabotropic glutamate receptors. medchemexpress.comnih.gov
Studies have investigated the activity of this compound at homomeric GluK1 receptors. Homomeric GluK1 receptors are composed solely of GluK1 subunits. nih.govmdpi.com Data from functional assays and binding studies provide insight into the potency of this compound at this specific receptor type. For example, a related compound, UBP296, which is 100-fold selective for GluK1 versus AMPA receptors, displayed similar potency on heteromeric GluK1 receptors as observed for homomeric GluK1 alone. nih.gov Another related compound, UBP310, a GluK1-selective antagonist, has an IC50 of 130 nM at homomeric GluK1 receptors. tocris.comrndsystems.com While direct IC50 or Kb values for this compound specifically at homomeric recombinant GluK1 receptors are not consistently provided across all sources, its selectivity for GluK1-containing receptors is a key characteristic. medchemexpress.comnih.govnih.gov
Kainate receptors can form heteromeric assemblies, including those composed of GluK1 and GluK2 subunits. nih.gov The activity of antagonists can differ between homomeric and heteromeric receptor configurations. While some related compounds show similar potency on heteromeric GluK1/GluK2 receptors compared to homomeric GluK1, specific detailed data on this compound's activity at heteromeric GluK1/GluK2 receptors is less extensively reported in the provided sources compared to its general selectivity for GluK1-containing receptors. nih.gov However, the demonstrated selectivity for GluK1-containing receptors suggests that this compound would interact with heteromeric receptors containing the GluK1 subunit. medchemexpress.comnih.govnih.gov
Here is a summary of some pharmacological data related to this compound and related compounds:
| Compound | Target Receptor(s) | Activity Type | Value | Preparation/Notes | Source |
| This compound | AMPA receptors (motoneurons) | Antagonist | Abolished responses at 200 μM | Neonatal rat motoneurons | medchemexpress.commedchemexpress.cn |
| This compound | Kainate receptors (dorsal roots) | Antagonist | pA2 = 4.96 | Kainate-induced depolarisations of dorsal roots | medchemexpress.com |
| This compound | fDR-VRP | Inhibition | IC50 = 10.3 μM | Fast component of dorsal root-evoked ventral root potential | medchemexpress.com |
| UBP296 | GluK1 vs AMPA receptors | Selectivity | 100-fold selective | Cloned human and native rat receptors | nih.gov |
| UBP296 | Homomeric GluK1 vs GluK2 and GluK3 | Selectivity | >300-fold selective | Recombinant homomeric receptors | nih.gov |
| UBP296 | Homomeric GluK1 vs Heteromeric GluK1/GluK2, GluK1/GluK5 | Potency | Similar potency | Recombinant receptors | nih.gov |
| UBP310 | GluK1 | Antagonist | IC50 = 130 nM | Recombinant homomeric GluK1 receptors | tocris.comrndsystems.com |
| UBP310 | GluK1 vs GluK2 | Selectivity | 12,700-fold selectivity | Recombinant receptors | tocris.comrndsystems.com |
Activity at Heteromeric GluK1/GluK5 Receptors
Research indicates that this compound exhibits activity at kainate receptors containing the GluK1 subunit. rndsystems.commedchemexpress.com Specifically, it has been described as selective for GluR5-containing kainate receptors, with GluR5 being an earlier nomenclature for GluK1. medchemexpress.com While some sources highlight its activity at GluK1-containing receptors, the explicit activity profile at heteromeric GluK1/GluK5 receptors is not as extensively detailed in the provided search results for this compound itself. However, related compounds like UBP310 are noted as potent antagonists highly selective for GluK1 and GluK1/K5 subtype kainate receptors. cenmed.com
Differentiation from Other Ionotropic and Metabotropic Glutamate Receptors
This compound demonstrates a degree of selectivity, showing limited interaction with other major classes of glutamate receptors. medchemexpress.com
Minimal Activity at NMDA Receptors
Studies have shown that this compound has little or no action at NMDA receptors. medchemexpress.com At a concentration of 200 µM, this compound did not significantly affect responses evoked by NMDA on motoneurons. medchemexpress.com This indicates a clear differentiation in activity between this compound and agonists of NMDA receptors, such as NMDA itself. wikipedia.org
Limited Interaction with Metabotropic Glutamate Receptors
This compound also shows limited interaction with metabotropic glutamate receptors (mGluRs). medchemexpress.com Similar to its effects on NMDA receptors, this compound at 200 µM had relatively unaffected responses to DHPG, an agonist of group I mGluRs, on motoneurons. medchemexpress.com This suggests that this compound does not significantly modulate the activity of these receptors.
Selective Discrimination from GluK2 and GluK3 Kainate Receptor Subunits on Motoneurons
This compound is noted for its ability to discriminate between different kainate receptor subtypes. rndsystems.comimpurity.com It is selective for kainate receptors expressed on motoneurons compared to those on dorsal root C-fibers. rndsystems.comimpurity.com Specifically, on neonatal rat motoneurons, this compound (200 µM) almost completely abolished responses to AMPA, while responses to kainate were only partially reduced (to 39.4% of control). medchemexpress.com In contrast, it antagonizes kainate-induced responses on dorsal root C-fibres. rndsystems.com This differential effect highlights its selective action, distinguishing between kainate receptors that may differ in subunit composition, including those containing GluK2 and GluK3, which are found in the nervous system. idrblab.netnih.gov
Comparative Selectivity with Related Willardiine Derivatives (e.g., UBP296, UBP302)
This compound is related to other willardiine derivatives, such as UBP296 and UBP302, which also act on glutamate receptors. wikipedia.org UBP 296 is described as a selective GluK1 subunit-containing kainate receptor antagonist with an apparent KD of 1.09 µM. tocris.com It shows approximately 90-fold selectivity over AMPA receptors and recombinant human GluK2 and GluK5 containing kainate receptors. tocris.com UBP 302 is the active enantiomer of UBP 296 and is characterized as a potent and selective GluK1-subunit containing kainate receptor antagonist with an apparent KD of 402 nM. tocris.com UBP 302 displays significantly higher selectivity, approximately 260-fold over AMPA receptors and about 90-fold selectivity over recombinant human GluK2 and GluK5-containing kainate receptors. tocris.com While this compound is also noted as a selective AMPA and kainate receptor antagonist, the provided information does not offer a direct quantitative comparison of its affinity and selectivity values alongside UBP296 and UBP302. medchemexpress.com However, the reported IC50 for this compound in inhibiting the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is 10.3 µM, and its pA2 for antagonizing kainate-induced depolarizations of dorsal roots is 4.96. medchemexpress.com
Here is a comparative table based on the available data for related compounds:
| Compound | Target Receptor Subunit(s) | Activity Type | Apparent KD or IC50 | Selectivity over AMPA | Selectivity over GluK2/GluK5 |
| This compound | AMPA, Kainate (selective for GluR5/GluK1 and motoneuron vs dorsal root) | Antagonist | IC50 = 10.3 µM (fDR-VRP), pA2 = 4.96 (dorsal root kainate) medchemexpress.com | Selective medchemexpress.com | Selective (vs motoneuron kainate) rndsystems.commedchemexpress.com |
| UBP 296 | GluK1 | Antagonist | Apparent KD = 1.09 µM tocris.com | ~90-fold tocris.com | ~90-fold (recombinant hGluK2 and GluK5) tocris.com |
| UBP 302 | GluK1 | Antagonist | Apparent KD = 402 nM tocris.com | ~260-fold tocris.com | ~90-fold (recombinant human GluK2 and GluK5) tocris.com |
| UBP 310 | GluK1, GluK3, GluK1/K5 | Antagonist | Kb = 10 nM (GluK1), IC50 = 23 nM (GluK3), Kb = 8 nM (GluK1/K5) cenmed.com | Low affinity (Kd = 83 µM) cenmed.com | Does not interact with GluK2 and GluK2/K5 cenmed.com |
Molecular Structural Insights into Receptor Interaction
Impact on Agonist-Binding Domain Cleft Closure Dynamics
Agonist binding to the ligand-binding domain (LBD) of AMPA receptors typically induces a conformational change characterized by the closure of the bilobate structure's cleft. This cleft closure is a fundamental step in the receptor's gating mechanism, coupling ligand binding to the opening of the ion channel. jneurosci.orgresearchgate.netrcsb.orgjneurosci.org The extent of cleft closure is often correlated with the efficacy of an agonist. jneurosci.orgresearchgate.netrcsb.orgjneurosci.orgbiorxiv.org
Studies employing single-molecule FRET (smFRET) have provided detailed insights into the dynamics of the GluA2 LBD cleft when bound to various ligands, including this compound. nih.govnih.gov These studies reveal that this compound binding results in the broadest distribution of cleft closure conformations compared to certain willardiine derivatives and glutamate. nih.govnih.gov This broad distribution suggests that the LBD cleft is less stabilized when bound to this compound, exploring a wider range of conformational states on the millisecond timescale. nih.gov
Furthermore, smFRET measurements of the average distance between specific residues within the GluA2 LBD (Thr-394 and Ser-652) indicate that this compound stabilizes a more open average cleft conformation relative to several partial agonists. nih.gov The average distance between these residues follows a specific order depending on the bound ligand, with UBP-282 exhibiting the largest average distance, indicative of the most open average cleft conformation among the tested willardiine derivatives. nih.govnih.govhpcr.jpresearchgate.netacs.org
| Compound | Average Distance (smFRET, Å) (Thr-394 to Ser-652) nih.gov | IC50 for [³H]AMPA Binding to GluR2 S1S2 (μM) nih.gov |
| Glutamate | 40.5 nih.gov | - |
| Chlorowillardiine | 42.1 nih.gov | - |
| Nitrowillardiine | 41.7 nih.gov | - |
| Iodowillardiine | 42.8 nih.gov | - |
| UBP-282 | 43.9 nih.gov | 292 ± 26 nih.gov |
| CNQX | - | 0.68 ± 0.06 nih.gov |
| DNQX | - | 0.38 ± 0.04 nih.gov |
Note: SmFRET distances represent average conformations, and crystal structure distances may vary. nih.gov IC50 values indicate the concentration required to inhibit 50% of [³H]AMPA binding.
This structural effect aligns with the antagonistic function of this compound, preventing the conformational changes necessary for channel activation. Crystal structure data further supports that this compound causes a significant separation or "hyperextension" of the LBD lobes. nih.gov
Conformational Changes Induced in Receptor Ligand-Binding Domains (e.g., GluA2 LBD)
The ligand-binding domain (LBD) of AMPA receptors is a critical extracellular module responsible for binding neurotransmitters and initiating the conformational cascade leading to ion channel gating. This domain is structured as a "clamshell" composed of two distinct lobes, often referred to as domain 1 (or S1) and domain 2 (or S2), with the ligand binding site situated within the cleft between them. jneurosci.orgresearchgate.netrcsb.org Agonist binding triggers a movement of these lobes towards each other, resulting in cleft closure. This conformational change is then transduced through linker regions to the transmembrane domain, leading to the opening of the ion channel pore. jneurosci.orgresearchgate.netjneurosci.orgbiorxiv.orgnih.govpnas.org
As a competitive antagonist, this compound interferes with this process by binding to the LBD but stabilizing a conformation that is incompatible with channel activation. Structural studies, including X-ray crystallography of the GluR2 (GluA2) LBD bound to this compound, have elucidated the specific conformational changes induced by this compound. nih.gov
This compound binds within the LBD cleft, primarily interacting with one of the lobes. nih.gov Crucially, instead of promoting cleft closure like agonists, this compound stabilizes an open-cleft conformation. nih.govresearchgate.net This is achieved through a mechanism described as a "foot-in-the-door" effect, where the antagonist molecule physically props open the cleft, preventing the lobes from closing. nih.gov This results in a significant separation or "hyperextension" of the LBD lobes, a conformational state that structural studies have shown to be among the most pronounced separations observed for an AMPA receptor LBD bound to a ligand. nih.gov This stabilized open conformation contrasts sharply with the closed-cleft structures induced by full agonists, thereby preventing the downstream conformational rearrangements in the transmembrane domain required for ion channel opening.
Functional Antagonism in Neural Systems
Electrophysiological Characterization in Isolated Neural Preparations
Electrophysiological studies using isolated neural tissues, such as the neonatal rat spinal cord preparation, have been crucial in characterizing the effects of UBP 282 nih.govmedchemexpress.com. These preparations allow for the assessment of compound activity on specific neural pathways and receptor populations nih.goven-journal.org.
Inhibition of Dorsal Root-Evoked Ventral Root Potential (fDR-VRP)
The fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is primarily mediated by the activation of postsynaptically expressed AMPA receptors nih.gov. This compound has been shown to inhibit this fast component of the fDR-VRP medchemexpress.commedchemexpress.cn. This inhibitory effect is a key indicator of its activity as an AMPA receptor antagonist in this preparation nih.gov.
Antagonism of Kainate-Induced Depolarizations in Dorsal Roots
Kainate-induced depolarizations of dorsal root fibers are used to assess the activity of compounds at kainate receptors, particularly those containing the GluR5 (now GluK1) subunit, which are expressed on these fibers nih.gov. This compound antagonizes kainate-induced depolarizations in dorsal roots nih.govmedchemexpress.commedchemexpress.cn. This antagonism suggests that this compound interacts with GluR5-containing kainate receptors nih.gov.
Attenuation of AMPA-Evoked Depolarizations on Motoneurons
Studies on neonatal rat motoneurons have demonstrated that this compound attenuates or almost completely abolishes depolarizations evoked by AMPA medchemexpress.commedchemexpress.cn. At a concentration of 200 µM, this compound has been shown to block AMPA-evoked depolarizations on motoneurons, while responses to other agonists like NMDA and DHPG are relatively unaffected medchemexpress.commedchemexpress.cn. This highlights its preferential antagonism of AMPA receptors in this neuronal population medchemexpress.commedchemexpress.cn.
Quantitative Measures of Functional Activity (e.g., IC₅₀, pA₂ values)
Quantitative measures such as IC₅₀ and pA₂ values are used to define the potency of this compound at different receptors in functional assays nih.gov. This compound inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC₅₀ value of 10.3 μM medchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com. It antagonizes kainate-induced depolarizations of dorsal roots with a pA₂ value of 4.96 nih.govmedchemexpress.commedchemexpress.cnmedchemexpress.comdcchemicals.com. This pA₂ value is equivalent to a KD value of approximately 11 μM, and Schild analysis suggests a competitive mode of antagonism for this compound on kainate-induced depolarizations nih.gov.
Here is a table summarizing the quantitative measures of this compound's functional activity:
| Assay | Measure | Value |
| Fast component of dorsal root-evoked ventral root potential (fDR-VRP) | IC₅₀ | 10.3 μM |
| Kainate-induced depolarizations of dorsal roots | pA₂ | 4.96 |
| Kainate-induced depolarizations of dorsal roots | KD | ~11 μM |
Methodological Utility in Dissecting Receptor Contributions
The selective antagonist properties of this compound make it a valuable tool for dissecting the contributions of different ionotropic glutamate (B1630785) receptor subtypes in complex neural circuits nih.govmedchemexpress.commedchemexpress.cn.
In Vitro and Ex Vivo Systemic Investigations
Investigations utilizing isolated cells and tissue preparations have been crucial in elucidating the specific antagonistic properties of this compound on ionotropic glutamate receptors. These studies provide detailed insights into its mechanism of action at the cellular and tissue levels.
Functional Studies in Cultured Cell Lines Expressing Recombinant Receptors (e.g., HEK293 cells)
While detailed accounts of this compound's activity in cultured cell lines specifically expressing recombinant receptors, such as HEK293 cells, are not extensively detailed in the provided information, studies have indicated its selectivity profile based on experiments that likely included such systems or native tissues expressing specific recombinant or endogenous receptor subtypes. This compound has been shown to exhibit selectivity for AMPA and GluR5-containing kainate receptors when compared to NMDA, mGlu, and other kainate receptors expressed on motor neurons. wikipedia.orgfishersci.com This suggests that functional studies, potentially involving recombinant receptors in expression systems like HEK293 cells (commonly used for this purpose nih.govwikipedia.orgwikipedia.org), contributed to establishing this selectivity profile.
Responses in Native Neuronal Tissues (e.g., neonatal rat motoneurons, dorsal root C-fibers)
Significant research has been conducted on the effects of this compound in native neuronal tissues, particularly in preparations from neonatal rats. These studies have provided quantitative data on its antagonistic effects.
In studies using neonatal rat spinal cord preparations, this compound inhibited the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC₅₀ value of 10.3 μM. wikipedia.orgfishersci.com This indicates its potency in blocking excitatory neurotransmission pathways involving dorsal root afferents and ventral root motoneurons.
Furthermore, this compound demonstrated antagonistic effects on kainate-induced depolarizations in dorsal roots, with a pA₂ value of 4.96. wikipedia.orgfishersci.com This metric provides a measure of the compound's affinity and competitive antagonism at the kainate receptors present on dorsal root fibers.
Investigations on isolated neonatal rat motoneurons have highlighted the differential effects of this compound on different glutamate receptor subtypes. At a concentration of 200 μM, this compound nearly abolished responses evoked by AMPA. wikipedia.orgfishersci.com In contrast, responses to equi-effective concentrations of NMDA and DHPG were largely unaffected, showing 101.6% and 110.5% of control responses, respectively, at the same concentration of this compound. wikipedia.orgfishersci.com Responses to kainate on motoneurons were reduced but not abolished, remaining at 39.4% of control at 200 μM this compound. wikipedia.orgfishersci.com This contrasts with its effect on dorsal root C-fibers, where it antagonizes kainate-induced responses more effectively. medicaljournals.se
These findings indicate that this compound can be a valuable tool to pharmacologically dissect the contributions of AMPA and kainate receptors in native neuronal circuits. The differential antagonism observed between AMPA and kainate responses on motoneurons, and between kainate responses on motoneurons and dorsal root C-fibers, suggests distinct populations or subunit compositions of these receptors in these different neuronal types. Even at a high concentration (200 μM) that eliminates AMPA-evoked depolarization on motoneurons and kainate-evoked responses on dorsal root, a noticeable depolarization by kainate persists on motoneurons. wikipedia.orgfishersci.com
The dorsal root C-fibers are known to be unmyelinated sensory axons that play a role in transmitting information related to pain, temperature, itch, and chemoreception. guidetopharmacology.org The antagonism by this compound of kainate-induced responses in these fibers suggests a role for kainate receptors in their activity.
The following tables summarize some of the key quantitative findings from studies in native neuronal tissues:
Table 1: Antagonism of this compound in Neonatal Rat Tissues
| Tissue / Preparation | Measure | Value | Citation |
| Neonatal rat spinal cord (fDR-VRP) | IC₅₀ | 10.3 μM | wikipedia.orgfishersci.com |
| Neonatal rat dorsal roots (kainate-induced depolarization) | pA₂ | 4.96 | wikipedia.orgfishersci.com |
Table 2: Effect of this compound (200 μM) on Agonist-Evoked Responses in Neonatal Rat Motoneurons
| Agonist | Response (% of Control) | Citation |
| AMPA | Almost completely abolished | wikipedia.orgfishersci.com |
| NMDA | 101.6% | wikipedia.orgfishersci.com |
| Kainate | 39.4% | wikipedia.orgfishersci.com |
| DHPG | 110.5% | wikipedia.orgfishersci.com |
Note: Interactive data tables are not supported in this format. The data is presented in static tables.
Preclinical Pharmacological Evaluation of Ubp 282 and Analogues
Structure-Activity Relationship (SAR) Studies of Willardiine Derivatives
Willardiine, a naturally occurring amino acid, acts as a partial agonist at AMPA and kainate receptors. wikipedia.orgmdpi.com Structural modifications of the Willardiine scaffold have been explored to develop antagonists with improved potency and selectivity. mdpi.comnih.gov These SAR studies have focused on substitutions at the N3 position of the uracil (B121893) ring and modifications to the amino acid side chain. wikipedia.org
Influence of Structural Modifications on Antagonist Potency and Selectivity
Modifications at the N3 position of the uracil ring of Willardiine have been shown to be crucial for converting the molecule from an agonist to an antagonist. Specifically, the addition of a side-chain bearing a carboxylic acid group at the N3 position is necessary for antagonistic activity at AMPA and kainate receptors. mdpi.comnih.gov
Studies on a series of N3-substituted Willardiine analogues have demonstrated that the nature and position of substituents significantly influence both potency and selectivity. For instance, derivatives with a carboxyalkyl side chain at the N3 position can antagonize both AMPA and kainate receptors. nih.gov The length of the interacidic group chain in these N3-substituted derivatives also plays a role in determining potency. For AMPA receptor antagonism, a chain length of two methylene (B1212753) groups was found to be preferable in certain series. nih.gov
Substitution at the 5-position of the uracil ring can also impact activity. Adding an iodo group to the 5-position of certain N3-substituted Willardiine derivatives has been shown to enhance activity at kainate receptors. mdpi.comnih.govnih.gov For example, adding an iodo group to UBP277 resulted in UBP291, which showed enhanced potency as a kainate receptor antagonist compared to the parent compound, although its potency on AMPA receptors was similar. nih.gov Similarly, adding an iodo group to UBP282 (3-CBW) to produce UBP301 also enhanced kainate receptor antagonism. nih.govnih.gov
Studies investigating SAR for GluK5-containing kainate receptor antagonists, using derivatives with a carboxylbenzyl substitution on the six-membered ring, indicated that a 5-position substituent like bromine is accommodated by the GluK5 receptor. The rank order of potency for substitution at the 5-position of the uracil ring of UBP302 derivatives was found to be Br > I > F > H. pa2online.org
The following table summarizes some pharmacological data for selected Willardiine derivatives illustrating the influence of structural modifications:
| Compound | Structural Modification (relative to Willardiine) | Apparent KD (µM) vs. kainate (dorsal root) | IC50 (µM) vs. fDR-VRP (AMPA) |
| Willardiine | Parent compound | Agonist | Agonist |
| UBP277 | N3-(2-carboxyethyl) | 73.1 ± 4.5 nih.gov | 23.8 ± 3.9 nih.gov |
| UBP291 | N3-(2-carboxyethyl), 5-iodo | 9.83 ± 1.62 nih.gov | 13.7 ± 1.7 nih.gov |
| UBP282 (3-CBW) | N3-(4-carboxybenzyl) | 10.3 ± 2.4 nih.gov | |
| UBP301 | N3-(4-carboxybenzyl), 5-iodo | 5.94 ± 0.63 nih.gov | 164 ± 25 nih.gov |
| UBP302 | N3-(2-carboxybenzyl) | 0.402 ± 0.045 (vs. GluK5) pa2online.org | 106 ± 13 pa2online.org |
| UBP306 | N3-(2-carboxybenzyl), 5-bromo | 0.102 ± 0.020 (vs. GluK5) pa2online.org | 63.9 ± 16.2 pa2online.org |
| UBP303 | N3-(2-carboxybenzyl), 5-iodo | 0.209 ± 0.019 (vs. GluK5) pa2online.org | 74.1 ± 4.3 pa2online.org |
| UBP310 | N3-(2-carboxybenzyl), 5-methylthiophene | 0.018 ± 0.004 (vs. GluK5) pa2online.org | 16.2 ± 5.4 pa2online.org |
Note: fDR-VRP refers to the fast component of the dorsal root-evoked ventral root potential, used as a measure of AMPA receptor antagonist activity. Apparent KD values were determined against kainate-induced depolarizations of dorsal roots, reflecting activity at GluK5-containing receptors.
Investigation of Stereochemical Requirements for Antagonistic Activity (e.g., S-enantiomer)
Stereochemistry at the alpha-carbon of the alanine (B10760859) moiety in Willardiine derivatives is a critical determinant of their antagonistic activity. Studies have consistently shown that the S-stereochemistry is optimal for antagonism at both AMPA and kainate receptors. mdpi.comnih.govnih.gov For instance, for N3-substituted Willardiine derivatives, the S enantiomer exhibited significantly higher potency as an antagonist compared to the R enantiomer. nih.govnih.govresearchgate.net This indicates specific stereochemical requirements for effective binding and blockade of these receptors.
Comparative Analysis with Established Kainate Receptor Antagonists
UBP 282 (3-CBW) has been characterized as a potent, selective, and competitive antagonist of AMPA and kainate receptors. medchemexpress.com It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP), a measure of AMPA receptor activity, with an IC50 value of 10.3 μM. nih.govmedchemexpress.com this compound also antagonizes kainate-induced depolarizations of dorsal roots, which express GluK5-containing kainate receptors, with a pA2 value of 4.96. nih.govmedchemexpress.com
Comparative studies have highlighted the selectivity profile of this compound. It has been shown to be selective for AMPA- and GluK5-containing kainate receptors over NMDA and group I, II, and III metabotropic glutamate (B1630785) receptors expressed in the spinal cord. nih.govmedchemexpress.com On neonatal rat motoneurones, this compound at a concentration of 200 μM effectively blocked AMPA-evoked depolarizations, while responses to NMDA and the mGluR agonist DHPG were largely unaffected. medchemexpress.com While this compound blocks AMPA responses and kainate responses on dorsal root fibers (GluK5-containing), a noticeable depolarization evoked by kainate persists on motoneurones in the presence of this compound, suggesting that this compound can be used to isolate non-GluK5-mediated kainate receptor responses in native tissue. nih.govmedchemexpress.com
Compared to earlier broad-spectrum AMPA/kainate receptor antagonists like the quinoxalinediones CNQX and DNQX, which show limited subtype selectivity and can also affect NMDA receptors, Willardiine derivatives like this compound and UBP302 represent a class of antagonists with improved selectivity profiles. researchgate.netsemanticscholar.orgnih.gov For example, UBP302 has been described as a selective antagonist for GluK5-containing kainate receptors with much lower potency at AMPA receptors compared to its activity at GluK5. pa2online.orgresearchgate.netchemicalbook.com While this compound shows competitive affinity for both GluA2-containing AMPA receptors and GluK1-containing kainate receptors, its profile allows for differentiation of receptor populations in pharmacological studies. wikipedia.orgnih.govmedchemexpress.com
The following table provides a comparative look at the activity of this compound and other selected antagonists:
| Compound | Target Receptors | IC50 (µM) / Apparent KD (µM) / pA2 | Selectivity Notes |
| This compound | AMPA, GluK5-containing kainate | IC50 (AMPA): 10.3 nih.govmedchemexpress.com, pA2 (GluK5): 4.96 medchemexpress.com | Selective over NMDA and mGluRs. Can isolate non-GluK5 kainate responses. nih.govmedchemexpress.com |
| UBP302 | GluK5-containing kainate (potent), AMPA (less potent) | Apparent KD (GluK5): 0.402 pa2online.org, IC50 (AMPA): 106 pa2online.org | Selective for GluK5 over AMPA. pa2online.orgresearchgate.netchemicalbook.com |
| CNQX | AMPA, Kainate | Micromolar affinity nih.gov | Low receptor subtype selectivity, affects NMDA glycine (B1666218) site. semanticscholar.orgnih.gov |
| DNQX | AMPA, Kainate | Micromolar affinity nih.gov | Low receptor subtype selectivity, affects NMDA glycine site. nih.gov |
Therapeutic Potential and Future Research Directions
Potential Therapeutic Applications in Neurological Disorders
The unique pharmacological profile of UBP282 as a GluK1 antagonist positions it as a candidate for intervention in a range of neurological conditions characterized by neuronal hyperexcitability and excitotoxicity.
Kainate receptors are expressed in key areas of pain pathways, including the dorsal root ganglion, the dorsal horn of the spinal cord, the thalamus, and the cortex, where they play a role in nociceptive transmission and pain modulation. nih.gov Pharmacological studies have demonstrated the effectiveness of GluK1 receptor antagonists in producing antinociceptive effects in models of both acute and chronic pain. nih.gov While specific studies on UBP282 in models of hyperalgesia (increased sensitivity to pain) and allodynia (pain from a stimulus that does not normally provoke pain) are not extensively documented, the known role of GluK1 receptors in central sensitization suggests a strong therapeutic rationale. Central sensitization is a key mechanism underlying the development and maintenance of neuropathic pain, hyperalgesia, and allodynia.
Table 1: Preclinical Evidence for Kainate Receptor Antagonists in Pain Models
| Pain Model | Compound Type | Observed Effect |
| Formalin-induced pain | GluK1 antagonist | Antinociceptive effects |
| Acute and chronic pain models | GluK1 receptor antagonists | Antinociceptive response |
This table presents generalized findings for GluK1 antagonists, suggesting the potential effects of UBP282.
Neuronal hyperexcitation and elevated levels of the excitatory neurotransmitter glutamate (B1630785) are central to the initiation and spread of epileptic seizures. nih.gov Agonists of AMPA and kainate receptors have been shown to induce seizures in animal models, while antagonists can suppress them. nih.gov The application of selective GluK1 antagonists has been shown to prevent epileptic activity, underscoring the critical role of this receptor subunit in seizure generation. nih.gov Although direct evidence for UBP282 in specific models of seizure propagation is limited, its mechanism as a kainate receptor antagonist strongly suggests a potential anticonvulsant effect by reducing excessive excitatory neurotransmission.
The glutamatergic system is increasingly recognized as a key player in the pathophysiology of psychiatric disorders, including schizophrenia and major depression. nih.gov Dysregulation of kainate receptors has been implicated in these conditions, suggesting that modulating their activity could offer a novel therapeutic approach. nih.gov While the direct effects of UBP282 in preclinical models of schizophrenia and major depression have not been extensively reported, the involvement of kainate receptors in synaptic plasticity and neuronal excitability provides a strong rationale for its investigation in these disorders. nih.gov
Table 2: Rationale for Investigating UBP282 in Psychiatric Disorders
| Disorder | Hypothesized Role of Kainate Receptors | Potential Therapeutic Action of UBP282 |
| Schizophrenia | Implicated in neurophysiological and pathological processes. | Modulation of glutamatergic dysregulation. |
| Major Depression | Implicated in neurophysiological and pathological processes. | Attenuation of excitotoxicity and modulation of synaptic plasticity. |
This table outlines the theoretical basis for the potential application of UBP282 in these conditions.
Translational Challenges and Considerations in Therapeutic Development
Despite the promising therapeutic potential of kainate receptor antagonists like UBP282, several challenges must be addressed to facilitate their successful translation from preclinical research to clinical application.
A critical aspect of the preclinical evaluation of any centrally acting drug is the assessment of its potential cognitive side effects. Given the widespread expression of kainate receptors in brain regions crucial for learning and memory, such as the hippocampus, it is plausible that antagonists like UBP282 could impact cognitive function. However, specific preclinical studies evaluating the cognitive effects of UBP282 are currently lacking in the available literature. Such studies are essential to determine a therapeutic window where the desired therapeutic effects can be achieved without inducing significant cognitive impairment.
Strategies for Achieving Subtype-Selective Therapeutic Efficacy
The development of subtype-selective drugs for glutamate receptors is a critical strategy for achieving targeted therapeutic effects while minimizing off-target side effects. The high degree of conservation in the orthosteric binding site—where the endogenous ligand glutamate binds—across different receptor subtypes makes the development of selective agonists and antagonists challenging. nih.gov Consequently, a major focus in modern pharmacology has shifted towards allosteric modulation. nih.govnih.gov
Allosteric modulators bind to a site on the receptor that is distinct from the glutamate-binding site. youtube.com This approach offers several advantages:
Increased Selectivity: Allosteric sites are generally less conserved across receptor subtypes, allowing for the design of molecules that target a specific receptor with high precision. youtube.com
Preservation of Natural Signaling: Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) enhance or reduce the receptor's response to glutamate, respectively, rather than activating or blocking it outright. This preserves the natural spatial and temporal patterns of synaptic transmission. youtube.com
Saturable Effects: The modulatory effects of allosteric ligands are typically saturable, which may contribute to an improved safety profile by preventing over-activation or complete inhibition of the receptor. youtube.com
Computational modeling, including docking and molecular dynamics simulations, plays a crucial role in understanding the subtype-selective mechanisms of allosteric modulators. By identifying key amino acid residues that differ between the allosteric pockets of various receptor subtypes, researchers can rationally design novel compounds with enhanced selectivity. nih.gov For instance, studies on group I metabotropic glutamate receptors (mGlu1 and mGlu5) have identified specific non-conserved and conserved residues that are critical for the selective binding of different NAMs. nih.gov This structure-based drug design approach is essential for developing the next generation of precisely targeted glutamate receptor modulators.
Advanced Research Methodologies for Investigating UBP 282
Application of In Vivo Research Models in Neuroscience
In vivo research models are indispensable for understanding the physiological and potential therapeutic roles of compounds like this compound within a complex, living system. These models allow for the investigation of a drug's effects on neural circuits, behavior, and disease pathology. Preclinical animal models for various neurological and psychiatric disorders, such as epilepsy, pain, anxiety, and schizophrenia, are used to evaluate the efficacy of glutamate receptor ligands. nih.govresearchgate.netnih.gov
For a compound like this compound, which acts as an antagonist at AMPA and kainate receptors, in vivo studies would be crucial to:
Determine Pharmacodynamic and Pharmacokinetic Profiles: Assessing how the compound affects its target receptors in the living brain and how it is absorbed, distributed, metabolized, and excreted.
Evaluate Therapeutic Potential: Using disease-specific animal models to see if modulating AMPA/kainate receptors with this compound can alleviate symptoms. For example, given the role of these receptors in excitatory transmission, its effects could be studied in models of epilepsy or neuropathic pain. nih.govnih.gov
Assess Behavioral Effects: Analyzing the impact on learning, memory, motor function, and affective states to build a comprehensive profile of the compound's actions in the central nervous system.
Techniques such as molecular imaging with positron emission tomography (PET) can also be employed in vivo. mdpi.com While developing suitable radioligands for ionotropic glutamate receptors has been challenging, such tools would enable non-invasive visualization of receptor occupancy by this compound in the brain, correlating target engagement with physiological or behavioral outcomes. mdpi.com
Integration of Biophysical Techniques (e.g., single-molecule FRET) with Electrophysiology
Combining biophysical methods with electrophysiology provides a powerful, multi-level understanding of how compounds like this compound modulate glutamate receptor function.
Electrophysiology directly measures the electrical properties of neurons and the function of ion channels. springernature.com Techniques such as patch-clamp recording from individual neurons or brain slices can be used to quantify how this compound affects:
Agonist-Evoked Currents: Measuring the inhibition of currents elicited by AMPA or kainate, to determine the potency and mechanism of antagonism.
Synaptic Transmission: Assessing the impact on excitatory postsynaptic currents (EPSCs) to understand how the compound modulates synaptic communication. nih.gov
Network Activity: Recording from rhythmically active in vitro preparations, such as those from the brainstem and spinal cord, to see how receptor antagonism affects the function of entire neural circuits. nih.gov
Single-molecule Förster Resonance Energy Transfer (smFRET) is a sophisticated biophysical technique that allows researchers to observe the conformational dynamics of a single protein in real time. nih.govnsf.gov By labeling different domains of a glutamate receptor with fluorescent dyes, smFRET can track the structural changes that occur during activation and gating. nih.govnih.gov Integrating smFRET with electrophysiology (a technique known as patch-clamp fluorometry) allows for the simultaneous measurement of ion channel currents and the conformational state of the receptor protein. acs.org This integrated approach could reveal precisely how this compound, by binding to the receptor, stabilizes a specific non-conducting conformational state, thereby providing a detailed molecular mechanism for its antagonist activity.
Development of this compound as a Pharmacological Tool for Glutamate Receptor Research
This compound, a synthetic willardiine analogue, serves as a valuable pharmacological tool for dissecting the roles of AMPA and kainate receptors in the nervous system. ebiohippo.com Tool compounds are essential for validating new drug targets and exploring the physiological functions of specific receptor subtypes. The utility of this compound stems from its activity as an antagonist at these key ionotropic glutamate receptors. ebiohippo.com
Research has utilized related willardiine derivatives to explore glutamatergic signaling in central respiratory networks. For example, the compound UBP-302, which shows dose-dependent selectivity for GluR5-containing kainate receptors versus AMPA receptors, was used to demonstrate that the non-NMDA receptors involved in generating the rhythm of inspiration are pharmacologically distinct from those that transmit the drive to motor neurons. nih.gov This highlights how selective antagonists can unravel the specific contributions of different receptor subtypes to complex network functions.
Based on its known activity, this compound can be employed in various experimental contexts.
| Experimental Application | Purpose | Receptor Target(s) | Example Finding |
|---|---|---|---|
| In vitro electrophysiology (neonatal motoneurons) | Characterize antagonist potency and efficacy on native receptors. | AMPA Receptors | Fully inhibits AMPA-evoked responses at 200 µM. ebiohippo.com |
| Spinal cord preparations (dorsal root-evoked potentials) | Assess impact on synaptic transmission in a complex circuit. | AMPA Receptors | Reduces the fast component of the potential with an IC50 of 10.3 µM. ebiohippo.com |
| Isolated dorsal root C-fibres | Determine selectivity and activity at peripheral kainate receptors. | Kainate Receptors | Differentially antagonizes kainate-induced responses with a pA2 of 4.96. ebiohippo.com |
This table is interactive. Click on the headers to sort the data.
Such detailed pharmacological profiling allows researchers to use this compound to selectively block AMPA and/or kainate receptor-mediated processes, thereby clarifying their specific roles in synaptic plasticity, neuronal excitability, and circuit function. ebiohippo.com
Future Trajectories in Drug Discovery and Development for Glutamate Receptor Modulators
The field of glutamate modulator drug discovery is rapidly evolving, moving beyond classical orthosteric ligands toward more sophisticated and targeted approaches. The discovery that ketamine, an NMDA receptor antagonist, produces rapid antidepressant effects has revolutionized the field and highlighted the therapeutic potential of targeting the glutamate system for mood disorders. nih.govmdpi.com
Future drug development will likely focus on several key areas:
Enhancing Subtype Selectivity: The primary goal remains the development of modulators with high selectivity for individual glutamate receptor subtypes (e.g., specific NMDA, AMPA, or metabotropic receptor subunits). This will be driven by advances in structural biology (cryo-electron microscopy and X-ray crystallography) and computational drug design, enabling the creation of highly targeted allosteric modulators. nih.govnih.gov
Exploring Novel Mechanisms: Research is expanding to include targets beyond the receptors themselves, such as glutamate transporters and auxiliary proteins that associate with receptors to modify their function. nih.govresearchgate.net For instance, inhibiting the glycine (B1666218) transporter 1 (GlyT1) is a strategy being explored to enhance NMDA receptor function indirectly by increasing the availability of the co-agonist glycine. youtube.com
Targeting Neurodevelopmental and Neurodegenerative Disorders: While much focus has been on psychiatric disorders, the role of glutamate signaling in neurodevelopmental disorders (e.g., Rett syndrome, Fragile X syndrome) and neurodegenerative diseases is a growing area of interest for therapeutic intervention with allosteric modulators. youtube.comnih.gov
Personalized Medicine: As our understanding of the genetic and molecular basis of neurological disorders improves, it may become possible to predict which patients will respond best to specific types of glutamate modulators, paving the way for more individualized treatment strategies. nih.gov
Ultimately, the trajectory of the field is toward the development of finely-tuned therapeutics that can selectively modulate dysfunctional glutamate signaling pathways, offering the promise of more effective and faster-acting treatments for a wide range of brain disorders. southchesapeakepsychiatry.com
Q & A
Q. What steps validate the ecological relevance of this compound toxicity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
